molecular formula C14H19NO B8000008 2-((4-Methylpiperidin-1-yl)methyl)benzaldehyde

2-((4-Methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B8000008
M. Wt: 217.31 g/mol
InChI Key: BELRMABUZYLFLI-UHFFFAOYSA-N
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Description

2-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound that features a piperidine ring substituted with a methyl group and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-methylpiperidine with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the piperidine to the benzaldehyde, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Methylpiperidin-1-yl)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting a particular enzyme or binding to a receptor, thereby modulating a biological pathway. The exact mechanism can vary based on the specific context and application .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-6-8-15(9-7-12)10-13-4-2-3-5-14(13)11-16/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELRMABUZYLFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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